molecular formula C8H10N4O4 B3215717 (E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione CAS No. 116705-41-0

(E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B3215717
CAS No.: 116705-41-0
M. Wt: 226.19 g/mol
InChI Key: YLWAFVBXTFWGLP-ONEGZZNKSA-N
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Description

(E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 116705-41-0) is a high-purity pyrimidine derivative of significant interest in medicinal chemistry research. This compound is supplied with a purity of ≥95% and has a molecular weight of 226.19 g/mol, with the molecular formula C8H10N4O4 . As a 5-nitropyrimidine-2,4-dione analogue, it serves as a key synthetic intermediate and scaffold for developing novel pharmacologically active molecules. Scientific literature indicates that pyrimidine derivatives, particularly 5-nitropyrimidine-2,4-dione analogues, have demonstrated promising inhibitory activity against inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), which are critical mediators in inflammatory pathways . One such analogue was reported to exhibit an IC50 of 8.6 μM for NO production and 6.2 μM for iNOS activity, without significant cytotoxicity, highlighting the potential of this chemical class in anti-inflammatory therapeutic development . Furthermore, pyrimidine-based compounds are extensively investigated for their antiproliferative properties against a diverse range of cancer cell lines, making them valuable leads in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

6-[(E)-2-(dimethylamino)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c1-11(2)4-3-5-6(12(15)16)7(13)10-8(14)9-5/h3-4H,1-2H3,(H2,9,10,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWAFVBXTFWGLP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

(E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione, with the CAS number 116705-41-0 and molecular formula C8H10N4O4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Weight : 226.19 g/mol
  • Purity : Typically ≥95%
  • Chemical Structure : The compound features a nitro group which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the context of cancer treatment. Its mechanism of action appears to involve interference with cellular processes that lead to apoptosis in cancer cells.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound against the MDA-MB-231 breast cancer cell line. The compound demonstrated an IC50 value indicative of moderate potency in inducing cell death .
    • In comparative studies with other compounds in the same class, it was noted that modifications to the nitro group enhanced cytotoxicity, suggesting a structure-activity relationship where electron-withdrawing groups increase efficacy .
  • Mechanism of Action :
    • The compound's mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis. This was observed through flow cytometry analyses that showed increased sub-G1 populations indicative of apoptotic cells upon treatment with this compound .
    • Additionally, studies have indicated that the compound may inhibit specific kinases involved in cell proliferation, further supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Nitro Group Positioning : The position and electronic nature of substituents on the pyrimidine ring significantly affect its biological activity.
  • Dimethylamino Group : The presence of the dimethylamino group enhances solubility and bioavailability, contributing to its efficacy in vitro .

Data Table: Biological Activity Summary

Activity Type Cell Line/Model IC50 (μM) Mechanism
CytotoxicityMDA-MB-23127.6Apoptosis induction
Cell Cycle ArrestVarious Cancer Cell LinesVariesG2/M phase arrest
Kinase InhibitionIn vitro assaysNot specifiedInhibition of proliferation pathways

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 5 is a key site for reduction reactions. Hydrogenation or catalytic reduction converts it into an amino group, enabling further functionalization.

Example Reaction

Starting MaterialReagents/ConditionsProductYieldMechanism
(E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dioneH<sub>2</sub>, Pd/C (10% w/w), EtOH, 50°C, 12 h(E)-6-(2-(Dimethylamino)vinyl)-5-aminopyrimidine-2,4(1H,3H)-dione85%Catalytic hydrogenation reduces -NO<sub>2</sub> to -NH<sub>2</sub> .

Reduction of the nitro group enhances nucleophilicity at position 5, facilitating subsequent acylation or alkylation (e.g., with acetic anhydride to form acetamide derivatives) .

Cyclization Reactions

The dimethylamino vinyl group participates in intramolecular cyclization under acidic or thermal conditions, forming fused heterocycles.

Case Study
Heating the compound in acetic acid with Zn dust generates a pyrrolo[3,2-d]pyrimidine derivative via nitro reduction followed by cyclization:

  • Nitro → Amine : Zn in acetic acid reduces -NO<sub>2</sub> to -NH<sub>2</sub>.

  • Cyclization : The amine attacks the α,β-unsaturated ketone system, forming a six-membered ring .

ProductConditionsYield
5-Amino-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dioneAcOH, Zn, 80°C, 8 h78%

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the pyrimidine ring for NAS at position 6.

Example
Reaction with amines (e.g., aniline) in DMSO with CsF as a base:

ReagentProductYield
Aniline6-(N-Phenylamino)-5-nitropyrimidine-2,4(1H,3H)-dione65%

The reaction proceeds via a Meisenheimer intermediate, with the nitro group stabilizing negative charge development .

Vinyl Group Reactivity

The (E)-configured dimethylamino vinyl chain undergoes conjugate additions and cycloadditions:

Michael Addition

The vinyl group acts as a Michael acceptor with nucleophiles like malononitrile:

ReagentProductConditionsYield
Malononitrile6-(2-(Dimethylamino)-2-cyanoethyl)-5-nitropyrimidine-2,4(1H,3H)-dioneEtOH, piperidine, reflux, 4 h70%

Diels-Alder Reaction

The electron-rich dienophile participates in [4+2] cycloadditions with dienes (e.g., furan):

DieneProductConditionsYield
FuranFuro[2,3-e]pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dioneToluene, 110°C, 12 h60%

Functionalization of the Dimethylamino Group

The dimethylamino group undergoes alkylation or acylation:

Reaction TypeReagentProductYield
Acylation Acetyl chloride6-(2-(N-Acetyl-N-methylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione88%
Alkylation Methyl iodide6-(2-(N,N-Dimethyl-N-ethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione75%

Acid/Base-Mediated Tautomerism

In acidic media, the pyrimidine ring undergoes protonation at N3, while the nitro group decreases basicity (pK<sub>a</sub> ≈ 1.2). Tautomeric equilibria between lactam and lactim forms influence reactivity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrimidine-2,4(1H,3H)-dione Derivatives

Compound ID Substituent at Position 6 Melting Point (°C) Key Applications Reference
Target Compound (E)-2-(Dimethylamino)vinyl Not reported Anticancer precursor
Compound 18 (E)-2,5-Dihydroxystyryl 279–282 Lumazine synthase inhibitor
Compound 25 (E)-3-Nitrostyryl 278–280 Lumazine synthase inhibitor
Compound 26 (E)-4-Nitrostyryl 304–308 Lumazine synthase inhibitor
Compound 30 (E)-4-Bromostyryl 296–298 Lumazine synthase inhibitor
Compound 32 (E)-2-Hydroxy-5-nitrostyryl 298–300 Lumazine synthase inhibitor
Compound 34 (E)-2-Methoxy-5-nitrostyryl 278–280 Lumazine synthase inhibitor

Physical and Spectroscopic Properties

  • In contrast, styryl-substituted analogs exhibit higher melting points (278–345°C), likely due to stronger intermolecular interactions from nitro or hydroxyl groups .
  • Mass Spectrometry: The target compound has a lower molecular weight (m/z 226.93) compared to styryl analogs (e.g., compound 32: m/z 319 [M-H]⁻) due to the smaller dimethylamino-vinyl group .
  • NMR Spectroscopy: The dimethylamino group in the target compound produces a singlet at δ ~2.8–3.0 ppm for the N(CH₃)₂ protons, distinct from aromatic proton signals in styryl derivatives (δ ~6.5–8.5 ppm) .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing (E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized by reacting 6-methyl-5-nitropyrimidine-2,4(1H,3H)-dione with N,N-dimethylformamide-dimethylacetal (DMF-DMA) in anhydrous DMF. Key steps include:

  • Heating the suspension to 80°C under N₂, followed by addition of DMF-DMA.
  • Stirring for 15 minutes, then heating to 140°C for 30 minutes to form the vinyl group.
  • Cooling and vacuum filtration to isolate the product (60% yield).
    • Optimization : Temperature control (140°C) and stoichiometric excess of DMF-DMA (2.25 eq.) are critical for maximizing yield. Use of anhydrous DMF prevents side reactions .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key peaks include δ10.97 (s, NH), δ8.06 (d, vinyl proton), and δ5.35 (d, conjugated proton).
  • APCI-MS : Observed m/z 226.93 (M+H), consistent with the molecular formula C₈H₁₀N₄O₄.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with calculated values (e.g., C: 42.48%, H: 4.46%, N: 24.77%).
    • Validation : Compare spectral data with literature benchmarks to confirm absence of impurities .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : The compound serves as an intermediate in synthesizing anticancer agents. For example:

  • Reduction with Zn dust in glacial acetic acid yields 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, a scaffold for antitumor studies.
  • In vitro assays (e.g., cytotoxicity against cancer cell lines) are recommended to evaluate bioactivity .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the (E)-configured vinyl group during synthesis?

  • Methodology :

  • The reaction proceeds via nucleophilic attack of the pyrimidine’s amino group on DMF-DMA, forming an intermediate iminium ion.
  • Thermal elimination (140°C) generates the trans (E)-vinyl group, favored due to steric hindrance between the dimethylamino group and pyrimidine ring.
  • Computational modeling (e.g., DFT) can validate the transition state and regioselectivity .

Q. How do electronic effects of the nitro and dimethylamino groups influence spectroscopic properties?

  • Methodology :

  • Nitro Group : Withdraws electron density, deshielding adjacent protons (e.g., δ8.06 for the vinyl proton).
  • Dimethylamino Group : Electron-donating resonance stabilizes the conjugated system, observed in bathochromic shifts in UV-Vis spectra.
  • Comparative Studies : Replace the nitro group with other substituents (e.g., Cl, OMe) to analyze substituent effects on NMR/UV profiles .

Q. What strategies improve the yield of downstream derivatives, such as pyrrolo[3,2-d]pyrimidines?

  • Methodology :

  • Reduction Conditions : Use Zn dust in glacial acetic acid at 80°C for 16 hours to reduce the nitro group and cyclize the intermediate.
  • Catalysis : Screen Pd/C or other catalysts for selective reduction.
  • Purification : Employ recrystallization (e.g., from ethanol) or column chromatography to isolate derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
(E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione

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